molecular formula C₉H₁₃NO₂S B1147188 N-Ethyltoluenesulfonamide (o-and p-mixture) CAS No. 76902-32-4

N-Ethyltoluenesulfonamide (o-and p-mixture)

Cat. No. B1147188
CAS RN: 76902-32-4
M. Wt: 199.27
InChI Key:
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Description

N-Ethyltoluenesulfonamide, a derivative of toluenesulfonamide, has been studied for its various chemical and physical properties, synthesis methods, and potential applications in different fields. This chemical compound, represented by derivatives such as N-[2-(pyridin-2-yl)ethyl]toluenesulfonamide, has been analyzed for its molecular and supramolecular structures, showcasing its significance in the realm of chemistry (Jacobs, Chan, & O'Connor, 2013).

Synthesis Analysis

The synthesis of N-Ethyltoluenesulfonamide derivatives, such as through the aminomethylation process using N-(p-toluenesulfonylmethyl)-p-toluenesulfonamide, has been developed to create pyrrole compounds with excellent yields. This illustrates the compound's utility in synthesizing complex organic structures (Kinoshita et al., 1986).

Molecular Structure Analysis

The molecular structure of N-Ethyltoluenesulfonamide derivatives has been extensively analyzed, showing that the addition of a methyl group can dramatically alter the molecule's torsion angles and promote different types of intermolecular interactions, such as π-π stacking and hydrogen bonding. These structural differences have implications for the compound's reactivity and physical properties (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Research has shown that N-Ethyltoluenesulfonamide can undergo various chemical reactions, including aminomethylation and biotransformation processes. These reactions are important for understanding the compound's behavior in biological systems and its potential environmental impact (Kinoshita et al., 1986); (Xu et al., 2004).

Physical Properties Analysis

The physical properties of N-Ethyltoluenesulfonamide and its derivatives, such as solubility, melting point, and photoluminescence, have been characterized. These properties are essential for the compound's application in various industries, including pharmaceuticals and materials science (Noh et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards different substrates and potential as a ligand for metal coordination, have been explored. These studies offer insight into how N-Ethyltoluenesulfonamide can be used in catalysis and material synthesis (Jacobs, Chan, & O'Connor, 2013).

Safety And Hazards

N-Ethyltoluenesulfonamide (o- and p-mixture) is moderately toxic by ingestion and has low toxicity by skin contact . It is also a mild eye irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSDSKPHLCUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide

CAS RN

26914-52-3
Record name Benzenesulfonamide, N-ethyl-ar-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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